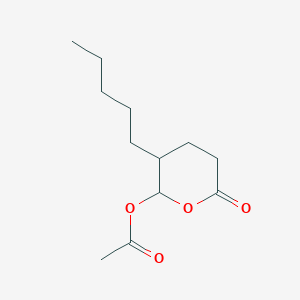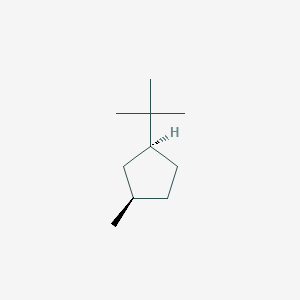
(1S,3R)-1-tert-Butyl-3-methylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-1-tert-Butyl-3-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group at the first carbon and a methyl group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-tert-Butyl-3-methylcyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane as the core structure.
Introduction of tert-Butyl Group: A tert-butyl group is introduced at the first carbon through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Methyl Group: The methyl group is introduced at the third carbon via a similar Friedel-Crafts alkylation using methyl chloride and aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve precise control over reaction conditions and improve the overall sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The compound can participate in substitution reactions where the tert-butyl or methyl groups are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of tert-butylcyclopentanone or 3-methylcyclopentanone.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Formation of tert-butyl-3-bromocyclopentane or tert-butyl-3-chlorocyclopentane.
Chemistry:
Chiral Synthesis: The compound’s stereochemistry makes it valuable in the synthesis of chiral molecules, which are important in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance enantioselectivity.
Biology and Medicine:
Drug Development: The compound’s structure can serve as a scaffold for designing new drugs with specific biological activities.
Biomolecular Interactions: It can be used to study interactions with enzymes and receptors due to its defined stereochemistry.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Fragrance and Flavor Industry: Its derivatives may be used in the formulation of fragrances and flavors.
作用機序
The mechanism by which (1S,3R)-1-tert-Butyl-3-methylcyclopentane exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, influencing the stereochemistry of the reaction products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through steric and electronic effects.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
類似化合物との比較
(1S,3S)-1-tert-Butyl-3-methylcyclopentane: Differing only in the stereochemistry at the third carbon, this compound may exhibit different reactivity and biological activity.
tert-Butylcyclopentane: Lacks the methyl group, leading to different chemical and physical properties.
3-Methylcyclopentane: Lacks the tert-butyl group, resulting in different steric and electronic effects.
Uniqueness: (1S,3R)-1-tert-Butyl-3-methylcyclopentane is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
13398-31-7 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
(1S,3R)-1-tert-butyl-3-methylcyclopentane |
InChI |
InChI=1S/C10H20/c1-8-5-6-9(7-8)10(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChIキー |
VAHRVGZBYAAYPN-BDAKNGLRSA-N |
異性体SMILES |
C[C@@H]1CC[C@@H](C1)C(C)(C)C |
正規SMILES |
CC1CCC(C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


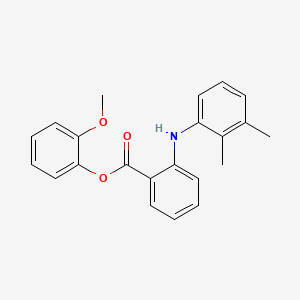

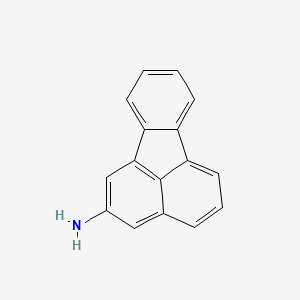

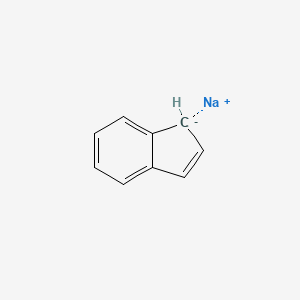

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)

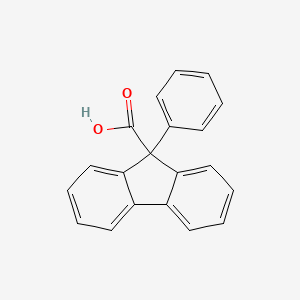
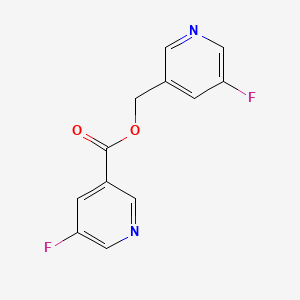
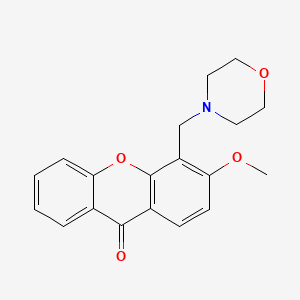
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)

